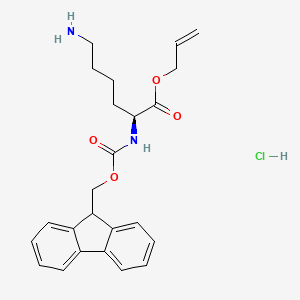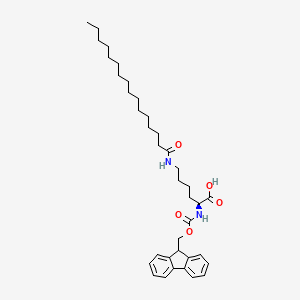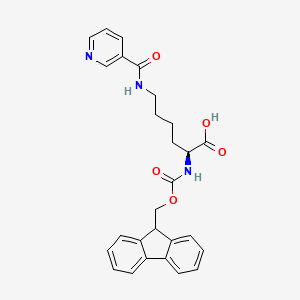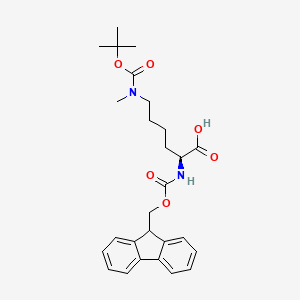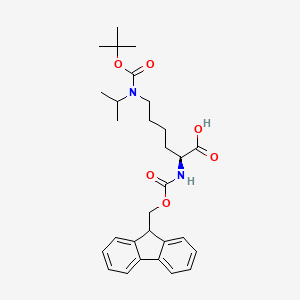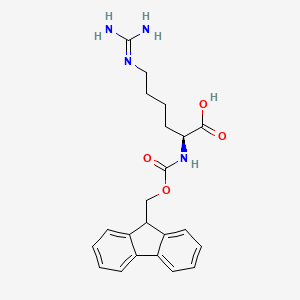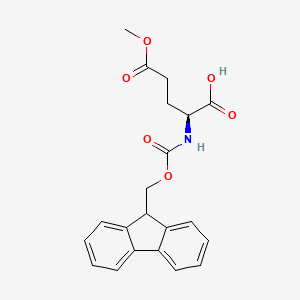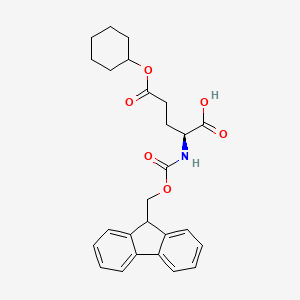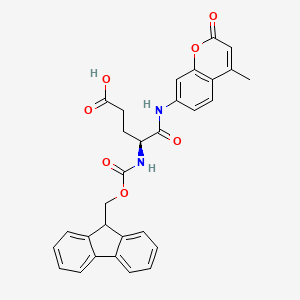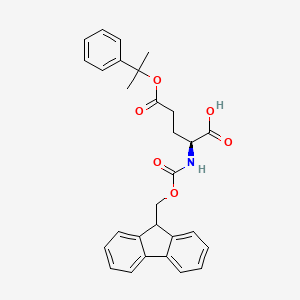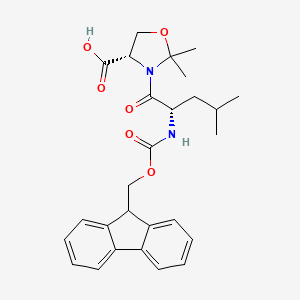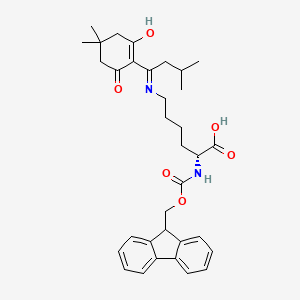
Fmoc-D-Lys(Ivdde)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Lys(Ivdde)-OH is a compound used in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method. It is an orthogonally-protected lysine derivative, where the Fmoc group protects the amino terminus and the ivDde group protects the side-chain amino group. This dual protection allows for selective deprotection and modification during peptide synthesis .
作用机制
Target of Action
Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .
Pharmacokinetics
Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .
Result of Action
The result of this compound’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .
生化分析
Biochemical Properties
Fmoc-D-Lys(Ivdde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Following chain extension, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. After the Fmoc group is removed by treatment with piperidine in DMF, chain extension on the lysine side chain is enabled . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Ivdde)-OH typically involves the protection of the lysine amino groups with Fmoc and ivDde groups. The process begins with the protection of the α-amino group of lysine with the Fmoc group, followed by the protection of the ε-amino group with the ivDde group. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Fmoc-D-Lys(Ivdde)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using piperidine in DMF, while the ivDde group is removed using hydrazine in DMF.
Coupling Reactions: The compound participates in peptide bond formation through nucleophilic substitution reactions, where the amino group attacks the carbonyl carbon of an activated carboxyl group.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The selective deprotection allows for further modifications, such as the addition of functional groups or conjugation with other molecules .
科学研究应用
Chemistry
Fmoc-D-Lys(Ivdde)-OH is widely used in the synthesis of complex peptides, including cyclic and branched peptides.
Biology
In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and substrates for studying enzymatic activities .
Medicine
The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, cancer vaccines, and peptide hormones .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels for drug delivery and tissue engineering applications .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Another orthogonally-protected lysine derivative, where the Boc group protects the side-chain amino group.
Fmoc-Lys(Mtt)-OH: Uses the Mtt group for side-chain protection, offering different deprotection conditions.
Uniqueness
Fmoc-D-Lys(Ivdde)-OH is unique due to the ivDde group’s selective deprotection conditions, which are milder compared to other protecting groups like Boc and Mtt. This allows for more controlled and selective modifications during peptide synthesis .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJUCZESVFWSO-HHHXNRCGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
